molecular formula C16H19ClN2O B7853904 1-(4-Phenoxyphenyl)piperazine hydrochloride CAS No. 62755-60-6

1-(4-Phenoxyphenyl)piperazine hydrochloride

Cat. No. B7853904
M. Wt: 290.79 g/mol
InChI Key: KWLQLLCRCBDUAU-UHFFFAOYSA-N
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Patent
US07750012B2

Procedure details

The title compound (2.8 g, 99%) was prepared from the compound from step 1 (3.0 g, 8.45 mmol) and 4N HCl in dioxane using the procedure described in step 2 of Example 4: MS (ESI) m/z 255 (M+H); 1H NMR (400 MHz, DMSO-d6) δ 3.22 (br, 4H), 3.34 (t, J=4.8 Hz, 4H), 6.91-6.98 (m, 4H), 7.03-7.09 (m, 3H), 7.34 (m, 2H), 9.23 (br, 2H). Anal. Calcd for C16H18N2O.2HCl.0.8H2O: C, 58.72; H, 6.16; N, 8.56. Found: C, 56.25; H, 6.37; N, 8.20.
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:27]>O1CCOCC1>[ClH:27].[O:20]([C:17]1[CH:18]=[CH:19][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:15][CH:16]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:3.4|

Inputs

Step One
Name
compound
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.O(C1=CC=CC=C1)C1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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